molecular formula C4H11O2P B14731591 (Ethylphosphanediyl)dimethanol CAS No. 5849-96-7

(Ethylphosphanediyl)dimethanol

Cat. No.: B14731591
CAS No.: 5849-96-7
M. Wt: 122.10 g/mol
InChI Key: HDFOIDAYIKWZGX-UHFFFAOYSA-N
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Description

(Ethylphosphanediyl)dimethanol is a chemical compound with the molecular formula C4H10O4. It is also known by its IUPAC name, 1,2-bis(hydroxymethoxy)ethane. This compound is characterized by its two hydroxyl groups attached to a central ethylene backbone, making it a versatile diol. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethylphosphanediyl)dimethanol can be synthesized through the reaction of ethylene glycol with formaldehyde or paraformaldehyde. The reaction typically involves the use of a catalyst such as trimethylchlorosilane to facilitate the condensation process . The reaction conditions often include a controlled temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where ethylene glycol and formaldehyde are combined under optimized conditions. The process is designed to maximize efficiency and minimize by-products. The product is then purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(Ethylphosphanediyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ethylene glycol monoformate or ethylene glycol diformate.

    Reduction: Ethylene glycol or methanol.

    Substitution: Ethylene glycol derivatives with various functional groups.

Scientific Research Applications

(Ethylphosphanediyl)dimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Ethylphosphanediyl)dimethanol involves its ability to participate in various chemical reactions due to its hydroxyl groups. These groups can form hydrogen bonds, making the compound a good solvent and reactant in chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol: Similar in structure but lacks the additional hydroxyl groups.

    Propylene glycol: Similar diol but with a different backbone structure.

    Glycerol: Contains three hydroxyl groups, making it more hydrophilic.

Uniqueness

(Ethylphosphanediyl)dimethanol is unique due to its specific arrangement of hydroxyl groups, which provides distinct reactivity and solubility properties. This makes it particularly useful in applications where precise control over chemical reactions is required .

Properties

CAS No.

5849-96-7

Molecular Formula

C4H11O2P

Molecular Weight

122.10 g/mol

IUPAC Name

[ethyl(hydroxymethyl)phosphanyl]methanol

InChI

InChI=1S/C4H11O2P/c1-2-7(3-5)4-6/h5-6H,2-4H2,1H3

InChI Key

HDFOIDAYIKWZGX-UHFFFAOYSA-N

Canonical SMILES

CCP(CO)CO

Origin of Product

United States

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